molecular formula C13H12BrNO3 B5751936 methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5751936
M. Wt: 310.14 g/mol
InChI Key: DDOAJTSFPPPXRV-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as BRD-K76657948, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrole carboxylates and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the inhibition of HDACs, which leads to the modulation of gene expression. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in the repression of gene transcription. By inhibiting HDACs, this compound can increase the acetylation of histones, leading to the activation of genes that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anti-cancer agent. Furthermore, this compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its ability to selectively inhibit HDACs, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is the development of new analogs of this compound with improved solubility and potency. Furthermore, future studies may focus on the use of this compound in combination with other drugs for the treatment of various diseases. Finally, further research may be needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. This compound has been shown to exhibit inhibitory activity against HDACs, anti-inflammatory and anti-tumor properties, and has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, which may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using different methods. One of the most commonly used methods involves the reaction of 4-bromoacetophenone with 1,3-dimethyl-2-oxoindoline-5-carboxylic acid in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. This reaction leads to the formation of the desired compound as a yellow solid.

Scientific Research Applications

Methyl 1-(4-bromophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit inhibitory activity against various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression and are implicated in various diseases including cancer. Furthermore, this compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

methyl 1-(4-bromophenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-8-11(13(17)18-2)7-12(16)15(8)10-5-3-9(14)4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOAJTSFPPPXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1C2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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